molecular formula C18H17N3O2 B11329346 2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide

Cat. No.: B11329346
M. Wt: 307.3 g/mol
InChI Key: BAPBWWXNKIUPIF-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a quinoxaline ring and a phenoxy group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 3,4-dimethylphenoxyacetyl chloride.

    Coupling with Quinoxaline: The phenoxyacetyl chloride is then reacted with quinoxaline-6-amine in the presence of a base, such as triethylamine, to form the desired amide product.

The reaction conditions generally involve refluxing the reactants in an organic solvent like dichloromethane or toluene, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of amines from the reduction of the amide group.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoxaline ring and phenoxy group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)propionamide: Similar structure with a propionamide group instead of acetamide.

    2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)butyramide: Similar structure with a butyramide group instead of acetamide.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(quinoxalin-6-yl)acetamide is unique due to its specific combination of a quinoxaline ring and a phenoxy group with two methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C18H17N3O2/c1-12-3-5-15(9-13(12)2)23-11-18(22)21-14-4-6-16-17(10-14)20-8-7-19-16/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

BAPBWWXNKIUPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2)C

Origin of Product

United States

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